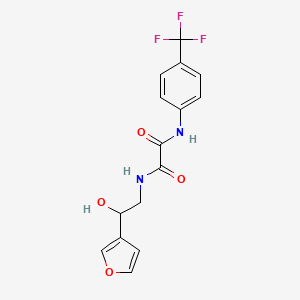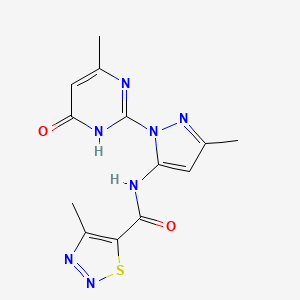
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a fused heterocyclic structure. Let’s delve into its various aspects:
Synthesis Analysis
Molecular Structure Analysis
The compound’s molecular formula suggests a combination of diverse functional groups. Its structure comprises a thiadiazole ring , a pyrazole ring , and a pyrimidine ring . The presence of a carbonyl group (6-oxo) in the pyrimidine ring indicates potential reactivity.
Chemical Reactions Analysis
Given its complexity, 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide could participate in various chemical reactions. These might involve nucleophilic substitutions, cyclizations, or condensations. Further experimental studies are necessary to explore its reactivity.
Mechanism of Action
Without specific data, we can only speculate on its mechanism of action. However, considering its heterocyclic nature, it might interact with biological targets (enzymes, receptors, etc.) or exhibit pharmacological effects. Research in this area is crucial.
Physical and Chemical Properties Analysis
Unfortunately, I couldn’t retrieve precise data on its physical properties (melting point, solubility, etc.). These properties significantly influence its practical applications.
Safety and Hazards
As no direct safety information is available, we must approach this compound with caution. Its complex structure suggests potential interactions with biological systems, necessitating thorough toxicity studies.
Future Directions
Researchers should focus on:
- Synthetic optimization : Develop efficient routes for its synthesis.
- Biological evaluation : Investigate its pharmacological properties.
- Structural modifications : Explore derivatives for improved activity.
科学的研究の応用
Anticancer and Anti-inflammatory Applications
One study synthesized novel pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the structure-activity relationship crucial for designing potent therapeutic agents (Rahmouni et al., 2016). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu-Hashem et al., 2020).
Antimicrobial Activity
Research on the antimicrobial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis showcased the potential of these compounds to act as potent antimicrobial agents, with some derivatives exhibiting activities surpassing those of standard treatments (Gezginci et al., 1998).
Enzyme Inhibition
A study on pyrazole derivatives as photosynthetic electron transport inhibitors provided new leads for the development of herbicides. The structure-activity relationship analysis suggested that the inhibitory potential is primarily associated with their electrostatic properties, offering insights into designing more effective compounds (Vicentini et al., 2005).
特性
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-6-5-10(21)16-13(14-6)20-9(4-7(2)18-20)15-12(22)11-8(3)17-19-23-11/h4-5H,1-3H3,(H,15,22)(H,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAIZCGEFTCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136036413 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
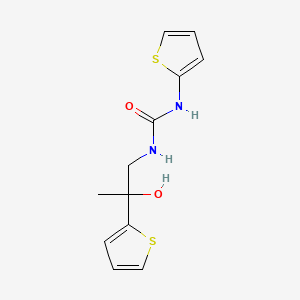
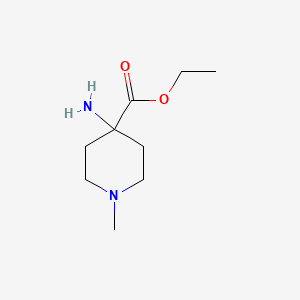
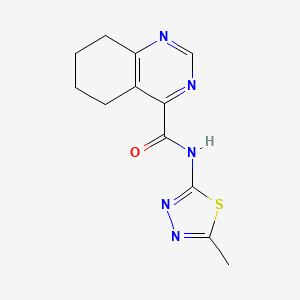
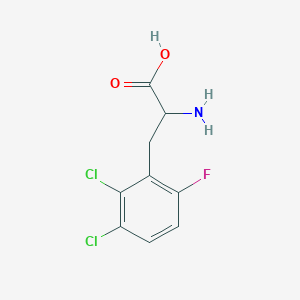
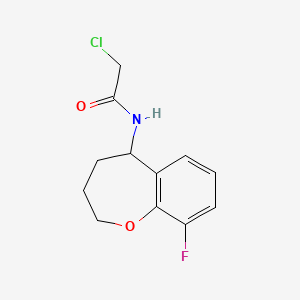
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
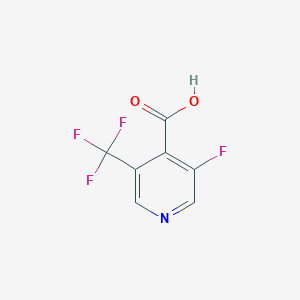
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
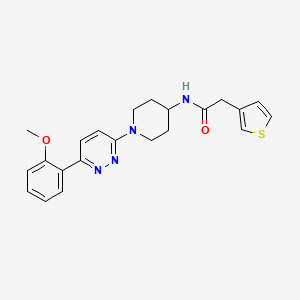
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
